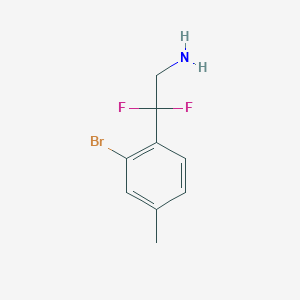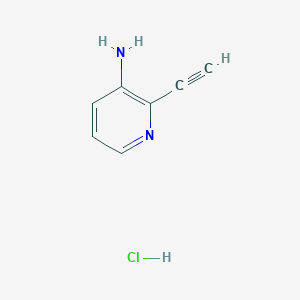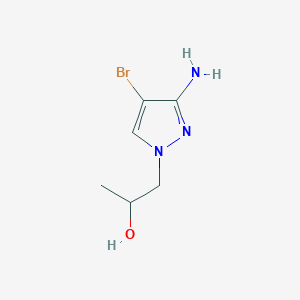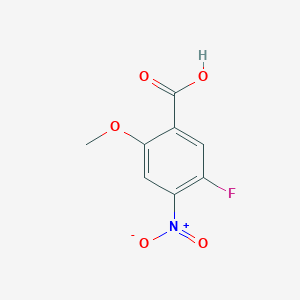
5-(Dimethylamino)-2-ethyloxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a carbonitrile group attached to the oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1,3-oxazole-4-carbonitrile with dimethylamine under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in substitution reactions.
科学的研究の応用
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 5-(dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile
- 5-(dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
- 5-(dimethylamino)-2-ethyl-1,3-thiazole-4-carbonitrile
Uniqueness
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile is unique due to the presence of the ethyl group at the 2-position of the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and interactions with biological targets, making it a valuable compound for specific research applications.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-4-7-10-6(5-9)8(12-7)11(2)3/h4H2,1-3H3 |
InChIキー |
XZQIHEMWKYPDIN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(O1)N(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)






![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)




